molecular formula C7H14ClF3N2 B13867807 [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride

[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride

Cat. No.: B13867807
M. Wt: 218.65 g/mol
InChI Key: MCAKJRXYRFNSAP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride typically involves the reaction of 2-(Trifluoromethyl)cyclohexanone with hydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride involves its interaction with molecular targets through radical intermediates. The trifluoromethyl group plays a crucial role in enhancing the reactivity and stability of these intermediates, leading to efficient chemical transformations. The pathways involved include radical generation and subsequent reactions with various substrates .

Comparison with Similar Compounds

[2-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Similar compounds include:

These compounds share the trifluoromethyl group, which contributes to their pharmacological activities and stability.

Properties

Molecular Formula

C7H14ClF3N2

Molecular Weight

218.65 g/mol

IUPAC Name

[2-(trifluoromethyl)cyclohexyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H13F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h5-6,12H,1-4,11H2;1H

InChI Key

MCAKJRXYRFNSAP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(F)(F)F)NN.Cl

Origin of Product

United States

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